Hydrogen Bond Donor/Acceptor Profile Differentiation from the 1,3-Dimethyl Positional Isomer
The target compound presents a hydrogen bond donor/acceptor (HBD/HBA) count of 2/3, arising from the secondary amine linker and the two pyrazole N-atoms available for acceptance . The 1,3-dimethyl positional isomer N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine maintains the same HBD/HBA count of 2/3 due to identical functional group composition; however, the altered methyl group placement on the pyrazole ring modifies the steric environment adjacent to the amine bridge, which is predicted to influence the accessibility of the HBD motif to biological targets . This constitutes a conformational rather than a constitutional difference in hydrogen bonding capacity.
| Evidence Dimension | Hydrogen bond donor count / Hydrogen bond acceptor count |
|---|---|
| Target Compound Data | HBD = 2; HBA = 3 (free base; HCl salt adds one additional HBD from protonation) |
| Comparator Or Baseline | N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine: HBD = 2; HBA = 3 (free base) |
| Quantified Difference | Identical HBD/HBA counts; differentiation resides in spatial presentation of the HBD (secondary amine) due to altered steric environment from 1,3- vs. 1,5-dimethyl substitution |
| Conditions | Calculated from 2D molecular structure; experimental hydrogen bonding parameters not reported in available literature |
Why This Matters
For procurement decisions in structure-based drug design or molecular docking campaigns, the steric accessibility of the secondary amine hydrogen bond donor can alter predicted binding poses even when HBD/HBA counts are identical, making the specific 1,5-dimethyl substitution pattern a critical specification.
